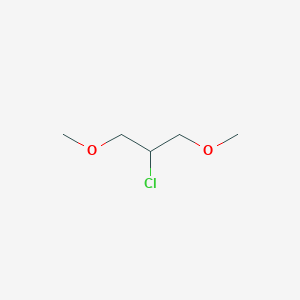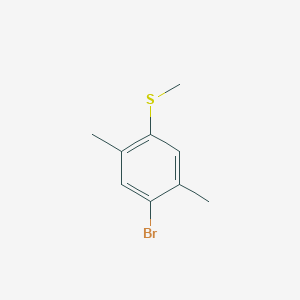
9-(3-Bromo-4-iodophenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Bromo-4-iodophenyl)-9H-carbazole (BIPC) is an organic compound belonging to the family of carbazoles. It is a heterocyclic compound with a fused five-membered ring system consisting of three nitrogen atoms, one bromine atom, and one iodine atom. BIPC has a wide range of applications in scientific research, including drug development, biochemistry, and physiology. In
Scientific Research Applications
9-(3-Bromo-4-iodophenyl)-9H-carbazole has a variety of applications in scientific research. It is used in the development of new drugs, as it can be used as a scaffold to synthesize a variety of bioactive compounds. It has also been used to study the mechanism of action of drugs and to understand the biochemical and physiological effects of drugs on the body. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been used in the study of protein-protein interactions, as it can be used to label proteins and monitor their interactions. In addition, 9-(3-Bromo-4-iodophenyl)-9H-carbazole has been used in the study of enzyme activities, as it can be used to label enzymes and monitor their activities.
Mechanism of Action
The mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is not completely understood. However, it is believed that the bromine and iodine atoms of 9-(3-Bromo-4-iodophenyl)-9H-carbazole interact with the active sites of proteins, enzymes, and other molecules, resulting in the inhibition or activation of their activities. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been shown to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
9-(3-Bromo-4-iodophenyl)-9H-carbazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been shown to have an inhibitory effect on the growth of various cancer cell lines. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been shown to have neuroprotective and neuroregenerative effects, as well as an anti-depressant effect.
Advantages and Limitations for Lab Experiments
The use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. It is also a stable compound, making it suitable for long-term storage. Furthermore, it has a wide range of applications and can be used to label a variety of molecules. However, there are also some limitations to the use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in laboratory experiments. It is not water-soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Future Directions
Given the wide range of applications of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, development of new drugs based on 9-(3-Bromo-4-iodophenyl)-9H-carbazole scaffolds, and further study of the biochemical and physiological effects of 9-(3-Bromo-4-iodophenyl)-9H-carbazole. In addition, further research could be done on the use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a labeling agent for proteins and enzymes, as well as its potential use in gene expression studies. Finally, further research could be done on the solubility of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in aqueous and organic solvents, as well as the development of new methods for its synthesis.
Synthesis Methods
9-(3-Bromo-4-iodophenyl)-9H-carbazole can be synthesized through a multi-step reaction involving the use of various reagents. The first step involves the reaction of 4-iodoaniline with bromine in dimethylformamide (DMF) to form 3-bromo-4-iodoaniline. This is followed by the reaction of 3-bromo-4-iodoaniline with 1-methyl-1H-indole-3-carbaldehyde in DMF to form 9-(3-bromo-4-iodophenyl)-9H-carbazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and the product is isolated by filtration.
properties
IUPAC Name |
9-(3-bromo-4-iodophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPGBSMBCWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromo-4-iodophenyl)-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

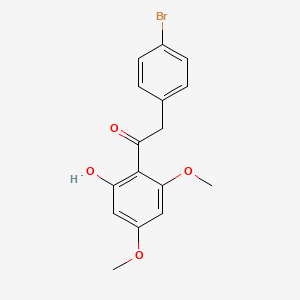
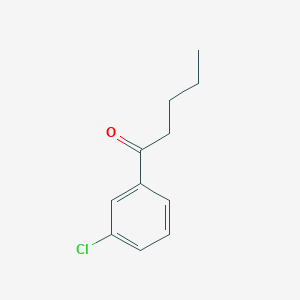
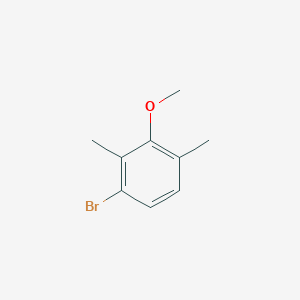

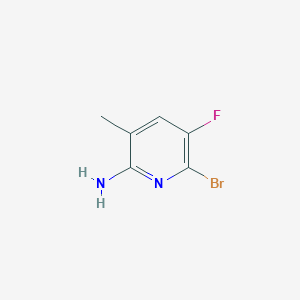

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)

